5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(2-Furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core comprising pyridine and pyrimidine rings. Key structural features include:
- A 2-furyl substituent at position 5, contributing electron-rich aromaticity.
- Two carbonyl groups at positions 2 and 4, typical of pyrimidine-diones, which stabilize the molecule through intramolecular hydrogen bonding.
This compound belongs to a class of heterocycles renowned for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
5-(furan-2-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18-16-14(15-7-4-12-25-15)8-10-20-17(16)22(19(24)21-18)11-9-13-5-2-1-3-6-13/h1-8,10,12H,9,11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWOVWRUWOHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that pyrido[2,3-d]pyrimidines possess a wide range of biological activities, including:
- Anticancer Activity : These compounds have been studied for their ability to inhibit cancer cell proliferation. They often act as inhibitors of key enzymes involved in cancer progression.
- Antimicrobial Properties : Some derivatives show efficacy against bacterial and fungal infections, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Certain pyrido[2,3-d]pyrimidines exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Antiviral Activity : The potential to inhibit viral replication has been explored in various studies.
Case Studies
Several studies have investigated the applications of pyrido[2,3-d]pyrimidines and their derivatives:
- Anticancer Research :
- Antimicrobial Studies :
- Anti-inflammatory Mechanisms :
Mechanism of Action
The mechanism of action of 5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling and proliferation. The compound’s ability to bind to these targets disrupts their normal function, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of pyrido[2,3-d]pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The target compound’s phenylethyl group likely reduces aqueous solubility compared to hydroxybenzoyl derivatives (), impacting bioavailability .
- Electronic Properties: HOMO-LUMO gaps (3.91–4.10 eV in hydroxybenzoyl derivatives) correlate with herbicidal activity. The furyl group’s electron-rich nature may lower the gap, enhancing reactivity . Thieno derivatives () exhibit distinct NMR signals (e.g., methylene protons at 5.13–5.21 ppm), useful for structural confirmation .
Biological Activity
5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. It is characterized by a unique structure that includes both pyrido and phenyl substituents, which influence its biochemical interactions and mechanisms of action.
The biological activity of this compound primarily involves the inhibition of specific protein kinases, which play crucial roles in various cellular signaling pathways. The following mechanisms have been identified:
- Inhibition of Protein Tyrosine Kinases (PTKs) : This compound has shown significant inhibitory effects on PTKs, impacting pathways such as MAPK/ERK and PI3K/Akt. These pathways are essential for cell proliferation and survival .
- eEF-2 Kinase Inhibition : Research indicates that derivatives of pyrido[2,3-d]pyrimidine can inhibit eEF-2 kinase (eEF-2K), which is involved in protein synthesis regulation. For instance, specific analogs demonstrated IC50 values of 420 nM and 930 nM against eEF-2K in breast cancer cells .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. They act by inducing apoptosis and inhibiting tumor cell growth through the modulation of key signaling pathways. For example, compounds have been shown to significantly reduce eEF-2K activity in MDA-MB-231 breast cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Pyrido[2,3-d]pyrimidines have demonstrated activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound may be attributed to its ability to inhibit certain kinases involved in inflammatory responses. This could lead to reduced production of pro-inflammatory cytokines and mediators .
Summary of Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrido[2,3-d]pyrimidine. Key findings include:
| Compound | Target | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| Compound 6 | eEF-2K | 420 | Anticancer |
| Compound 9 | eEF-2K | 930 | Anticancer |
| Compound A | Bacterial Strains | Varies | Antimicrobial |
| Compound B | Inflammatory Pathways | Varies | Anti-inflammatory |
These results underscore the potential for further optimization and development of this compound class for therapeutic use.
Case Studies
- Breast Cancer Cell Line Study : A series of pyrido[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 breast cancer cells. The study revealed that compounds significantly inhibited eEF-2K activity and induced apoptosis in treated cells, highlighting their potential as anticancer agents .
- Antimicrobial Evaluation : Another study evaluated various derivatives against common bacterial strains. Results indicated that certain substitutions on the pyrido core enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrido[2,3-d]pyrimidine-dione derivatives, and how can they be adapted for this compound?
- Methodology: Multi-step synthesis often involves cyclization reactions followed by functionalization. For example:
- Step 1: Construct the pyrido[2,3-d]pyrimidine core via cyclization of precursor amines and carbonyl compounds .
- Step 2: Introduce substituents (e.g., 2-furyl, phenylethyl) using alkylation or nucleophilic substitution. Benzyl chlorides or bromoacetyl intermediates are typical reagents, with potassium carbonate in DMF as a base .
- Optimization: Reaction temperature (70–100°C) and solvent polarity (DMF, acetic acid) are critical for yield and purity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Key Techniques:
- NMR Spectroscopy: 1H/13C NMR identifies substituent positions and confirms ring fusion (e.g., pyrimidine vs. pyridine protons) .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., C₂₀H₁₆N₄O₃ for this compound) and fragmentation patterns .
- X-ray Crystallography: Resolves ambiguities in regiochemistry, as seen in related thieno-pyrimidine derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., furyl vs. phenyl substituents) influence biological activity in pyrido-pyrimidine derivatives?
- Mechanistic Insights:
- Electron-Donating Groups: The 2-furyl group may enhance π-π stacking with biological targets (e.g., enzymes), while the phenylethyl chain could improve lipophilicity and membrane permeability .
- Case Study: In thieno-pyrimidine analogues, fluorophenyl groups increased selectivity for kinase inhibition, suggesting halogen substituents could be explored here .
- Data Contradictions: Some studies report reduced activity with bulky substituents due to steric hindrance, necessitating molecular docking to validate interactions .
Q. What experimental strategies resolve discrepancies in reported biological activities of structurally similar compounds?
- Methodology:
- Dose-Response Analysis: Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish target-specific effects from off-target interactions .
- Thermodynamic Solubility Studies: Address bioavailability inconsistencies by measuring solubility in PBS or simulated biological fluids .
- Example: A pyrido-pyrimidine derivative showed conflicting cytotoxicity results due to aggregation-prone behavior, resolved via dynamic light scattering (DLS) .
Q. How can computational methods guide the design of analogues with improved pharmacokinetic properties?
- Approach:
- ADMET Prediction: Use tools like SwissADME to optimize logP (target ~2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate binding stability with targets (e.g., kinases) to prioritize substituents that maintain hydrogen bonds (e.g., pyrimidine carbonyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
